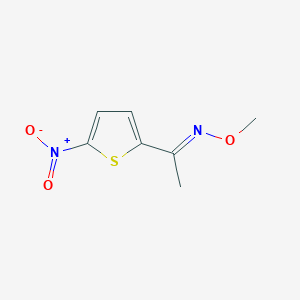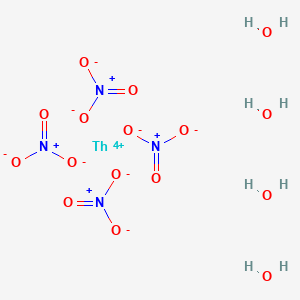
2-Acetyl-5-nitrothiophene O-methyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-nitrothiophene O-methyl oxime is an organic compound with the molecular formula C7H8N2O3S and a molecular weight of 200.21 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both acetyl and nitro functional groups, as well as an O-methyl oxime moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-nitrothiophene O-methyl oxime typically involves the following steps:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene.
Acetylation: The 5-nitrothiophene is then acetylated using acetic anhydride in the presence of a catalyst such as aluminum chloride to produce 2-acetyl-5-nitrothiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-nitrothiophene O-methyl oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 2-Acetyl-5-aminothiophene O-methyl oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound.
Applications De Recherche Scientifique
2-Acetyl-5-nitrothiophene O-methyl oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-nitrothiophene O-methyl oxime depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime moiety may form hydrogen bonds with target proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-5-nitrothiophene: Lacks the O-methyl oxime group, making it less versatile in certain chemical reactions.
5-Nitrothiophene-2-carbaldehyde O-methyl oxime: Similar structure but with an aldehyde group instead of an acetyl group.
2-Acetylthiophene O-methyl oxime:
Uniqueness
2-Acetyl-5-nitrothiophene O-methyl oxime is unique due to the presence of both nitro and O-methyl oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
114774-06-0 |
|---|---|
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
(Z)-N-methoxy-1-(5-nitrothiophen-2-yl)ethanimine |
InChI |
InChI=1S/C7H8N2O3S/c1-5(8-12-2)6-3-4-7(13-6)9(10)11/h3-4H,1-2H3/b8-5- |
Clé InChI |
RBEVERZOQIGERD-YVMONPNESA-N |
SMILES isomérique |
C/C(=N/OC)/C1=CC=C(S1)[N+](=O)[O-] |
SMILES |
CC(=NOC)C1=CC=C(S1)[N+](=O)[O-] |
SMILES canonique |
CC(=NOC)C1=CC=C(S1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





